(3,4-Dimethoxyphenethyl)carbamic acid
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Overview
Description
(3,4-Dimethoxyphenethyl)carbamic acid is an organic compound with the molecular formula C11H15NO4 It is a derivative of carbamic acid, featuring a phenethyl group substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4-Dimethoxyphenethyl)carbamic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxyphenethylamine with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows:
Reaction with Phosgene: 3,4-Dimethoxyphenethylamine is reacted with phosgene in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent decomposition.
Alternative Methods: Other methods include the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenethyl)carbamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products typically include amines or alcohols.
Substitution: Substituted carbamates or ureas.
Scientific Research Applications
(3,4-Dimethoxyphenethyl)carbamic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and the preparation of other carbamate derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenethyl)carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable carbamate linkages with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Carbamic Acid: The parent compound, with the formula H2NCOOH.
Ethyl Carbamate: A related compound with the formula H2NCOOCH2CH3.
Urea: Another related compound with the formula H2NCONH2.
Uniqueness
(3,4-Dimethoxyphenethyl)carbamic acid is unique due to the presence of the 3,4-dimethoxyphenethyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .
Properties
CAS No. |
501120-39-4 |
---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)ethylcarbamic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-8(7-10(9)16-2)5-6-12-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
OYAIUNVTEITARR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)O)OC |
Origin of Product |
United States |
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